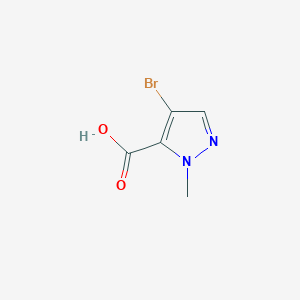
4-溴-1-甲基-1H-吡唑-5-羧酸
描述
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position
科学研究应用
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
作用机制
Target of Action
It’s structurally related to pyrazole compounds, which are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (LogP) is estimated to be around 1.18 , which could influence its distribution and bioavailability.
Result of Action
It’s structurally related to pyrazole compounds, which are known to have various biological activities, including antibacterial, anti-inflammatory, and antitumor effects .
生化分析
Biochemical Properties
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . This inhibition suggests that 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid may interfere with the energy metabolism of cells by affecting the mitochondrial electron transport chain. Additionally, it interacts with calcium uptake mechanisms, both energy-dependent and independent . These interactions highlight the compound’s potential impact on cellular energy homeostasis and calcium signaling pathways.
Cellular Effects
The effects of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of oxidative phosphorylation can lead to reduced ATP production, affecting energy-dependent cellular processes . Furthermore, its impact on calcium uptake can alter calcium signaling, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation. These effects underscore the compound’s potential to modulate critical cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with the mitochondrial electron transport chain components results in the inhibition of oxidative phosphorylation . This binding disrupts the normal flow of electrons, reducing ATP synthesis and affecting cellular energy levels. Additionally, the compound’s influence on calcium uptake mechanisms suggests that it may interact with calcium channels or transporters, further modulating cellular calcium homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under sealed, dry conditions at room temperature . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of calcium uptake . At higher doses, the compound may induce toxic or adverse effects, including cellular damage or disruption of critical physiological processes. Understanding the threshold effects and dose-response relationship is essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and function. The compound’s inhibition of oxidative phosphorylation suggests its involvement in mitochondrial metabolic pathways . Additionally, its impact on calcium uptake mechanisms indicates potential interactions with calcium-regulating enzymes and transporters. These interactions may affect metabolic flux and alter metabolite levels, further influencing cellular energy homeostasis and signaling pathways.
Transport and Distribution
The transport and distribution of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid within cells and tissues are critical for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, it may localize to specific organelles, such as mitochondria, where it exerts its effects on oxidative phosphorylation and calcium uptake . The compound’s distribution within tissues and its accumulation in specific cellular compartments can influence its overall activity and function.
Subcellular Localization
The subcellular localization of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is essential for its activity and function. The compound may possess targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. For instance, its interaction with mitochondrial components suggests its localization to mitochondria, where it can inhibit oxidative phosphorylation . Understanding the subcellular localization of the compound can provide insights into its precise mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Methylation: The methyl group at the 1-position can be introduced using a methylating agent like methyl iodide.
Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions, often involving carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include esters, amides, and other derivatives of the carboxylic acid group.
相似化合物的比较
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an additional methyl group at the 3-position.
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position instead of the 5-position.
4-Bromo-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group at the 1-position instead of a methyl group.
Uniqueness
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and carboxylic acid group provides opportunities for further functionalization and derivatization, making it a versatile compound in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
4-bromo-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIJCAVZGBGUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350097 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-84-2 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)
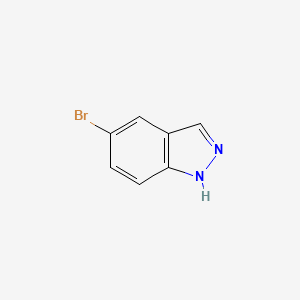
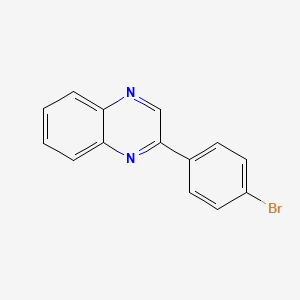
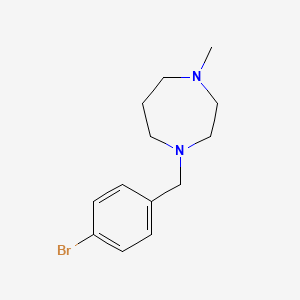
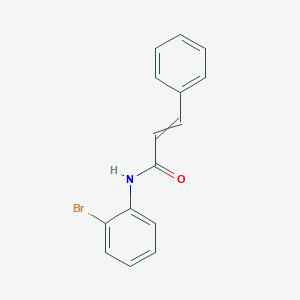
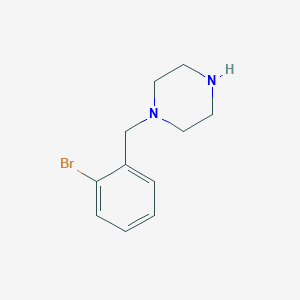

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)
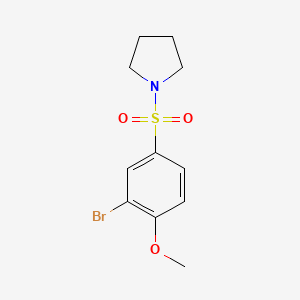
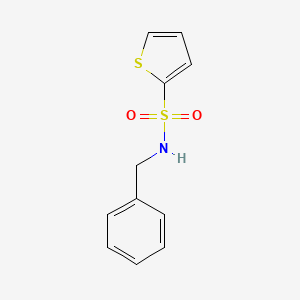

![2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B1269340.png)
